molecular formula C123H198N34O33S B3028763 Procathepsin B (26-50) (rat) CAS No. 317331-27-4

Procathepsin B (26-50) (rat)

カタログ番号: B3028763
CAS番号: 317331-27-4
分子量: 2713.2 g/mol
InChIキー: ZFCIHFPJJWSJMS-HGVIYXBOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Procathepsin B (26-50) (rat) is a peptide fragment derived from the proenzyme form of cathepsin B, a cysteine protease belonging to the papain superfamily. This fragment consists of 25 amino acids and is known for its inhibitory effects on cathepsin B activity. Cathepsin B plays a crucial role in various physiological and pathological processes, including protein degradation, apoptosis, and tumor invasion .

準備方法

Synthetic Routes and Reaction Conditions: Procathepsin B (26-50) (rat) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods: Industrial production of Procathepsin B (26-50) (rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield .

化学反応の分析

Types of Reactions: Procathepsin B (26-50) (rat) primarily undergoes peptide bond formation and cleavage reactions. It is resistant to proteolysis by cathepsin B, even after prolonged incubation .

Common Reagents and Conditions:

Major Products: The major product formed is the Procathepsin B (26-50) (rat) peptide itself, which can be further analyzed and characterized using techniques like mass spectrometry and HPLC .

科学的研究の応用

Enzyme Activity Studies

Procathepsin B (26-50) is instrumental in studying the enzymatic activity of cathepsin B, a lysosomal cysteine protease involved in protein degradation and processing. Researchers utilize this peptide to:

  • Characterize Enzymatic Functions: Understanding how cathepsin B processes substrates can reveal its role in normal physiology and disease states.
  • Investigate Autocatalytic Processes: Studies have shown that the conversion of procathepsin B to its active form can be autocatalytic, providing insights into proteolytic mechanisms under various conditions .

Cancer Research

The involvement of cathepsin B in tumor progression and metastasis has made it a focal point in cancer research. Applications include:

  • Therapeutic Target Exploration: Procathepsin B aids in identifying potential therapeutic targets for inhibiting tumor growth and spread .
  • Understanding Tumor Microenvironment: It plays a role in remodeling the extracellular matrix, facilitating tumor invasion and angiogenesis .
  • Drug Resistance Mechanisms: Cathepsin B has been implicated in the resistance of cancer cells to various chemotherapeutic agents, making it a target for overcoming drug resistance .

Inflammation Studies

Procathepsin B is also significant in understanding inflammatory responses:

  • Role in Chronic Inflammation: Research indicates that cathepsin B contributes to diseases characterized by chronic inflammation, such as rheumatoid arthritis. Its activity can influence the inflammatory milieu and tissue remodeling .
  • Potential for Anti-inflammatory Drug Development: By elucidating the mechanisms through which procathepsin B operates, researchers can develop new anti-inflammatory therapies aimed at modulating its activity .

Drug Development

In pharmaceutical research, Procathepsin B serves as a valuable tool for:

  • Screening Inhibitors: It is used to identify compounds that can inhibit cathepsin B activity, leading to the development of novel medications targeting diseases associated with its dysregulation .
  • Designing Targeted Therapies: Understanding the specific roles of procathepsin B can inform the design of drugs that selectively target pathways influenced by this protease .

Biomarker Identification

Procathepsin B holds promise as a biomarker for various diseases:

  • Correlation with Disease States: Its expression levels can be correlated with disease progression and severity, aiding in diagnostic tool development .
  • Personalized Medicine Approaches: By identifying specific biomarkers related to procathepsin B activity, researchers can tailor treatments based on individual patient profiles .

Case Studies and Research Findings

StudyFocusFindings
Malla et al. (2019)GliomaDownregulation of cathepsin B enhances apoptosis via mitochondrial pathways, suggesting therapeutic strategies targeting this protease .
Sendler et al. (2020)PancreatitisCathepsin B activation promotes acute pancreatitis through trypsinogen activation; implicating its role in pancreatic diseases .
Mai et al. (2021)Non-small cell lung cancerTreatment with cathepsin inhibitors led to increased ROS production and apoptosis, highlighting its role in drug response mechanisms .

類似化合物との比較

    Cathepsin B Inhibitors: Other inhibitors include E-64, CA-074, and leupeptin, which also target cathepsin B but differ in their structure and binding mechanisms.

    Procathepsin D (26-50): Another proenzyme fragment that inhibits cathepsin D, a related cysteine protease.

Uniqueness: Procathepsin B (26-50) (rat) is unique due to its specific sequence and inhibitory mechanism, which involves binding to regions of cathepsin B distinct from the substrate-binding cleft. This distinct mode of inhibition makes it a valuable tool for studying cathepsin B’s role in various biological processes and for developing targeted therapies .

生物活性

Procathepsin B (26-50) (rat) is a peptide fragment derived from the proenzyme form of cathepsin B, a cysteine protease involved in various physiological and pathological processes. This review focuses on its biological activity, mechanisms of action, and implications in disease, particularly cancer.

Overview of Procathepsin B

Procathepsin B is synthesized as an inactive precursor that requires proteolytic cleavage for activation. The fragment (26-50) specifically inhibits cathepsin B activity, making it a valuable tool for research into protease regulation and function.

Structure and Composition

  • Molecular Formula : C₁₃H₁₈N₄O₄S
  • Molecular Weight : 314.37 g/mol
  • Amino Acid Sequence : Specific sequence details are crucial for understanding its interaction with cathepsin B.

Procathepsin B (26-50) acts primarily as an inhibitor of cathepsin B by binding to regions distinct from the substrate-binding cleft. This unique mode of inhibition results in:

  • Reduced Proteolytic Activity : Inhibition leads to decreased protein degradation within lysosomes, impacting cellular homeostasis and signaling pathways.
  • Influence on Apoptosis and Autophagy : By modulating cathepsin B activity, Procathepsin B (26-50) affects apoptotic pathways and autophagic processes, which are critical in cancer development and progression .

Experimental Findings

Research has demonstrated that Procathepsin B (26-50) inhibits the autocatalytic activation of cathepsin B, which is essential for its role in tumor invasion and metastasis. Studies indicate that this peptide fragment can effectively reduce cell invasion in colorectal cancer models by silencing cathepsin B activity .

Table 1: Summary of Experimental Findings on Procathepsin B (26-50)

StudyFindingsModel
Inhibition of autocatalytic activation of procathepsin BRecombinant human procathepsin B
Reduced tumor invasion and growth in CRC modelsImmunodeficient mice
Increased cathepsin B activity linked to cystatin B reductionHuman cellular models

Colorectal Cancer

In a study examining the role of cathepsin B in colorectal cancer (CRC), it was found that silencing cathepsin B using RNA interference significantly inhibited tumor growth and invasion capabilities. The study highlighted that higher levels of the cell cycle inhibitor p27^Kip1 were present in cathepsin B-deficient tumors, suggesting a regulatory role of cathepsin B in cell cycle progression .

Mechanistic Insights

The autocatalytic processing of procathepsin B has been shown to be triggered by environmental factors such as pH levels and the presence of heparin. This suggests that procathepsin B may have physiological roles beyond its enzymatic functions, potentially influencing extracellular matrix dynamics during tumorigenesis .

Implications for Drug Development

Given its inhibitory effects on cathepsin B, Procathepsin B (26-50) presents a promising avenue for therapeutic development against cancers characterized by elevated cathepsin B activity. Its specificity offers potential for designing targeted therapies that could mitigate tumor progression without broadly affecting other proteolytic pathways.

Comparison with Other Cathepsin Inhibitors

InhibitorTarget EnzymeMechanism
E-64Cathepsin BCovalent binding
CA-074Cathepsin BCompetitive inhibition
Procathepsin DCathepsin DSpecific binding

Procathepsin B (26-50) is unique due to its specific sequence and binding characteristics, which allows it to inhibit cathepsin B effectively while potentially sparing other related enzymes.

特性

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2S)-2-[[(2S)-1,6-diamino-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C123H198N34O33S/c1-15-67(12)100(156-116(184)87(55-97(168)169)150-119(187)98(65(8)9)154-115(183)86(54-92(129)163)148-113(181)83(51-71-34-38-73(160)39-35-71)144-112(180)82(50-70-27-17-16-18-28-70)145-114(182)85(53-91(128)162)147-106(174)76(32-25-45-133-123(131)132)138-94(165)57-135-103(171)68(13)127)121(189)151-88(60-158)117(185)146-84(52-72-36-40-74(161)41-37-72)111(179)143-80(48-63(4)5)109(177)141-77(30-20-23-43-125)107(175)140-78(31-21-24-44-126)108(176)142-81(49-64(6)7)110(178)152-89(61-191)105(173)137-58-95(166)153-101(69(14)159)122(190)155-99(66(10)11)120(188)149-79(47-62(2)3)104(172)136-56-93(164)134-59-96(167)157-46-26-33-90(157)118(186)139-75(102(130)170)29-19-22-42-124/h16-18,27-28,34-41,62-69,75-90,98-101,158-161,191H,15,19-26,29-33,42-61,124-127H2,1-14H3,(H2,128,162)(H2,129,163)(H2,130,170)(H,134,164)(H,135,171)(H,136,172)(H,137,173)(H,138,165)(H,139,186)(H,140,175)(H,141,177)(H,142,176)(H,143,179)(H,144,180)(H,145,182)(H,146,185)(H,147,174)(H,148,181)(H,149,188)(H,150,187)(H,151,189)(H,152,178)(H,153,166)(H,154,183)(H,155,190)(H,156,184)(H,168,169)(H4,131,132,133)/t67-,68-,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,98-,99-,100-,101-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCIHFPJJWSJMS-HGVIYXBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C123H198N34O33S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2713.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。